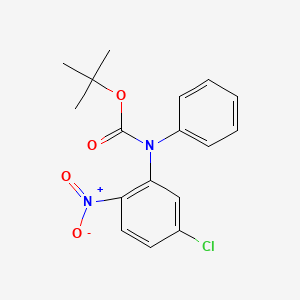
5-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via reaction with fluorenylmethoxycarbonyl chloride in the presence of a base.
Thiophene Derivatization: The thiophene ring is functionalized to introduce the carboxylic acid group at the 2-position and the methyl group at the 3-position.
Coupling Reaction: The protected amino acid derivative is coupled with the functionalized thiophene derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Substitution: Piperidine in DMF (dimethylformamide) is used for Fmoc deprotection.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Free amino derivatives.
Wissenschaftliche Forschungsanwendungen
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound largely depends on its use in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, which can then participate in further biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid
Uniqueness
What sets 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid apart is its unique combination of the Fmoc-protected amino group with a thiophene ring, which imparts specific electronic and steric properties that can be advantageous in certain synthetic and research applications.
Eigenschaften
Molekularformel |
C21H17NO4S |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C21H17NO4S/c1-12-10-18(27-19(12)20(23)24)22-21(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,17H,11H2,1H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
QVQXVVJKFGQLGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(Piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B13507618.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide hydrochloride](/img/structure/B13507627.png)






![benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B13507667.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid](/img/structure/B13507671.png)



